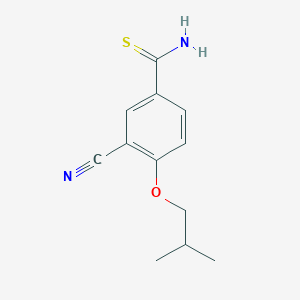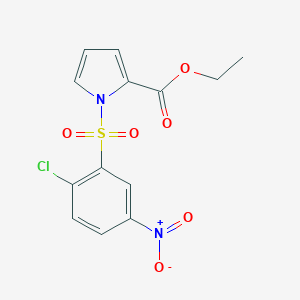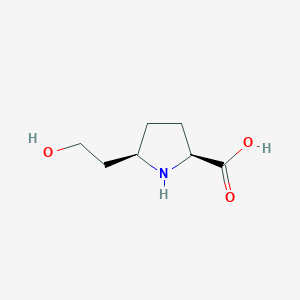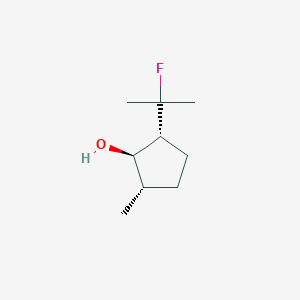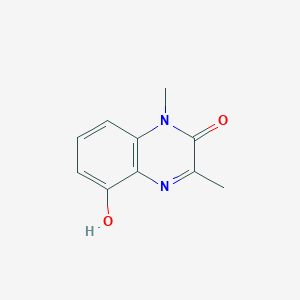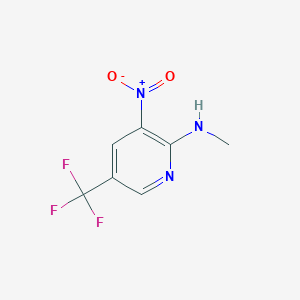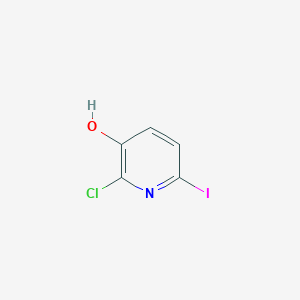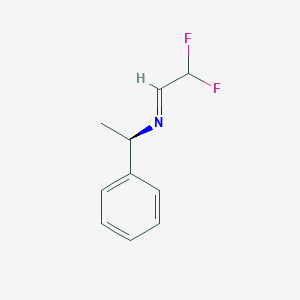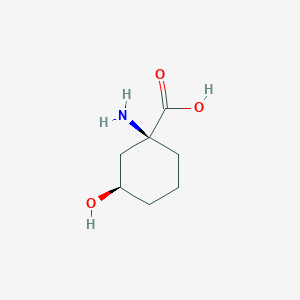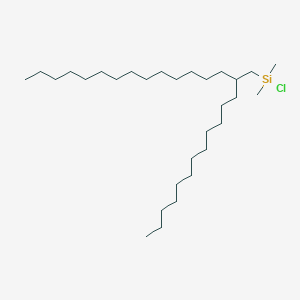
13-(Chlorodimethylsilylmethyl)-heptacosane
Vue d'ensemble
Description
13-(Chlorodimethylsilylmethyl)-heptacosane, or 13-CMSMH, is a silyl-protected alkyl group derived from heptacosane, a long-chain alkane with a molecular formula of C27H56. It is a colorless, odorless liquid at room temperature, and is soluble in most organic solvents. 13-CMSMH has a variety of applications in scientific research, including as a reagent in organic synthesis, a substrate in biochemistry, and a tool in drug delivery.
Applications De Recherche Scientifique
Carbon-13 NMR Studies of Branched Heavy Alkanes : Research on branched heavy alkanes, such as 11,17-diethyl heptacosane, offers insights into the ethyl branched sequences in ethylene butene copolymers and low-density polyethylene (LDPE) (Grenier-Loustalot, 1983).
Dinuclear Zinc(II) Cryptate Properties : A study involving a propanol-bridged octaazacryptand, which is structurally complex like 13-(Chlorodimethylsilylmethyl)-heptacosane, shows the potential of such structures in the selective recognition of phosphomonoesters and their P−O ester bond cleavage (Koike et al., 1996).
Mesoporous Silica Nanoshuttles for Drug Delivery : A study on nanoshuttles, including 13-(chlorodimethylsilylmethyl)heptacosane-derivatized mesoporous silica nanoparticles (MSNs), highlights their potential in drug delivery with improved water suspensibility and decreased nonspecific protein binding (Wang et al., 2010).
Cuticular Hydrocarbons in Honeybees : Research on cuticular hydrocarbons like 13-methyl-heptacosane in Apis cerana indica demonstrates their significant role in communication and recognition within social insects (Rahman et al., 2016).
Sex Attractant Pheromone in Pear Psylla : A study identifying 13-methylheptacosane as a sex attractant pheromone for male winterform pear psylla, Cacopsylla pyricola, suggests the potential of similar compounds in pest management (Guédot et al., 2009).
Propriétés
IUPAC Name |
chloro-(2-dodecylhexadecyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H63ClSi/c1-5-7-9-11-13-15-17-18-20-22-24-26-28-30(29-32(3,4)31)27-25-23-21-19-16-14-12-10-8-6-2/h30H,5-29H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQJDNIOSMFXRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCC)C[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H63ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 13-(chlorodimethylsilylmethyl)-heptacosane in the development of the "nanoshuttle" drug delivery system described in the research?
A1: 13-(Chlorodimethylsilylmethyl)-heptacosane acts as a modifying agent for mesoporous silica nanoparticles (MSNs) in the construction of the "nanoshuttle" drug delivery system. [] The compound's chlorine atom allows it to react with the surface silanol groups of the MSNs. This derivatization helps to create a hydrophobic surface on the MSNs, facilitating the subsequent attachment of a PEGylated-phospholipid coating. This coating is crucial for improving the nanoshuttle's water suspensibility, reducing non-specific protein binding, and allowing for further functionalization with targeting ligands like folate. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B64478.png)
![2-Bromo-6-methoxybenzo[b]thiophene](/img/structure/B64479.png)

